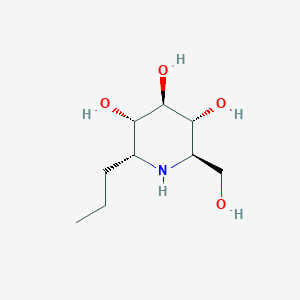
alpha-1-C-Propyl-DNJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-1-C-Propyl-DNJ is a derivative of deoxynojirimycin, an iminosugar known for its potent inhibitory effects on glycosidases. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-1-C-Propyl-DNJ typically involves the modification of deoxynojirimycin. One common method is the alkylation of deoxynojirimycin with propyl halides under basic conditions. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Certain strains of bacteria, such as Streptomyces and Bacillus species, have been genetically engineered to produce high yields of deoxynojirimycin, which can then be chemically modified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-1-C-Propyl-DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Alpha-1-C-Propyl-DNJ has a wide range of scientific research applications:
Chemistry: Used as a glycosidase inhibitor in various biochemical assays.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as diabetes and lysosomal storage diseases.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research laboratories
Mécanisme D'action
The primary mechanism of action of alpha-1-C-Propyl-DNJ involves the inhibition of glycosidases, enzymes responsible for breaking down complex carbohydrates. By inhibiting these enzymes, this compound can reduce the rate of carbohydrate digestion, leading to lower blood glucose levels. This mechanism is particularly beneficial in the management of diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxynojirimycin (DNJ): The parent compound of alpha-1-C-Propyl-DNJ, known for its glycosidase inhibitory activity.
Alpha-1-C-Heptyl-DNJ: Another derivative with a longer alkyl chain, which has shown higher selectivity and potency in inhibiting lysosomal acid alpha-glucosidase.
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between potency and selectivity. This makes it a valuable compound for therapeutic applications where precise enzyme inhibition is required .
Propriétés
Numéro CAS |
193270-40-5 |
|---|---|
Formule moléculaire |
C9H19NO4 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-2-(hydroxymethyl)-6-propylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C9H19NO4/c1-2-3-5-7(12)9(14)8(13)6(4-11)10-5/h5-14H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1 |
Clé InChI |
WUPMYSMCQJMDRE-SYHAXYEDSA-N |
SMILES isomérique |
CCC[C@@H]1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O |
SMILES canonique |
CCCC1C(C(C(C(N1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)
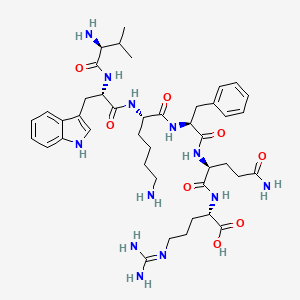
![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
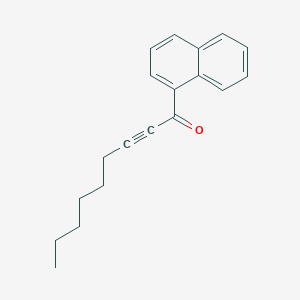
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
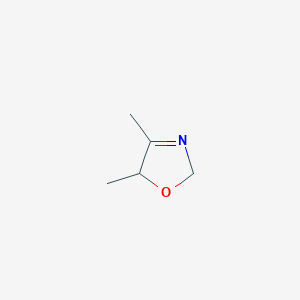
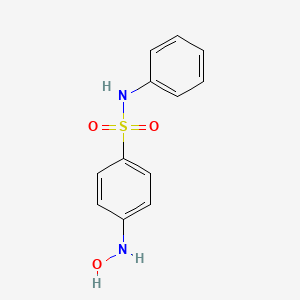
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
